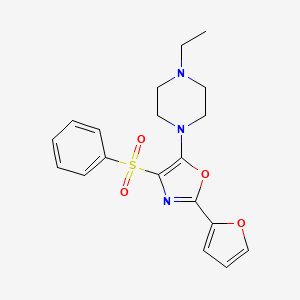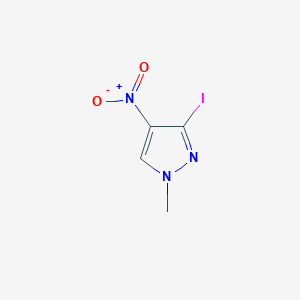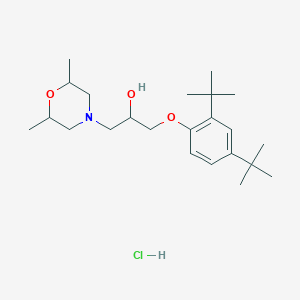
3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of 3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile typically involves the formation of the dithiazepane ring followed by its attachment to the pyrazine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the dithiazepane ring, which is then reacted with a pyrazine derivative to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially leading to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to inhibit specific enzymes or pathways in pathogens or cancer cells.
Mechanism of Action
The mechanism of action of 3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt essential biological pathways in pathogens or cancer cells, leading to their death or inhibition of growth. The specific pathways involved depend on the biological context and the target organism or cell type .
Comparison with Similar Compounds
3-(1,2,5-Dithiazepan-5-yl)pyrazine-2-carbonitrile can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring but differ in the nature of the attached heterocyclic ring. They exhibit a range of biological activities, including antimicrobial and anticancer properties.
Dithiazepane derivatives: These compounds share the dithiazepane ring but may have different substituents or attached rings, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the dithiazepane and pyrazine rings, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-(1,2,5-dithiazepan-5-yl)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c10-7-8-9(12-2-1-11-8)13-3-5-14-15-6-4-13/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNVCMAUGKPMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1C2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2615827.png)
![5-chloro-2-methoxy-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2615828.png)
![3,5-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2615831.png)
![2-chloro-N-[(4-chloro-1-methyl-1H-pyrrol-2-yl)methyl]-N-methylpropanamide](/img/structure/B2615832.png)
![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2615833.png)

![3-phenyl-5-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-2,1-benzoxazole](/img/structure/B2615838.png)






